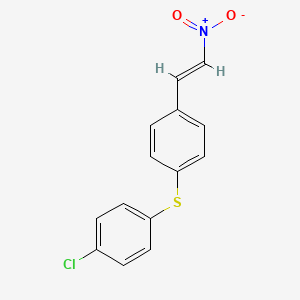![molecular formula C20H21N5OS B11573781 3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573781.png)
3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N,6-BIS(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of the carboxamide group further enhances its pharmacological potential .
Preparation Methods
The synthesis of 3-METHYL-N,6-BIS(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . The reaction typically takes place in ethanol and requires several hours to complete. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include brominating agents like NBS (N-bromosuccinimide) for bromination reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can lead to the formation of bromo derivatives, which can be further utilized in subsequent synthetic steps .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor . Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as PARP-1 (poly ADP-ribose polymerase 1) and EGFR (epidermal growth factor receptor), leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent for various diseases .
Comparison with Similar Compounds
Compared to other similar compounds, 3-METHYL-N,6-BIS(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique structural features and diverse biological activities. Similar compounds include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share the triazole-thiadiazine scaffold but differ in their substitution patterns and biological activities .
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-methyl-N,6-bis(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5OS/c1-12-4-8-15(9-5-12)17-18(27-20-23-22-14(3)25(20)24-17)19(26)21-16-10-6-13(2)7-11-16/h4-11,17-18,24H,1-3H3,(H,21,26) |
InChI Key |
RDNUTVYOOBCFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573713.png)
![5-Amino-8-(2-fluorophenyl)-9-oxo-11-phenyl-8H,9H,10H,11H,12H-quinolino[1,2-A]quinazoline-7-carbonitrile](/img/structure/B11573717.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2,2-dimethylpropanamide](/img/structure/B11573721.png)
![methyl 4-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B11573724.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573732.png)
![7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573735.png)
![N-(2-methylpropyl)-2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzamide](/img/structure/B11573741.png)
![N-[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11573748.png)

![3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11573766.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11573768.png)
![methyl 4-methyl-2-[1-(3-nitrophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B11573773.png)
![7-Methoxy-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11573789.png)
![5-[(3-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11573791.png)
